2-{2,5-dioxo-3',4'-dihydro-2'H-spiro[imidazolidine-4,1'-naphthalene]-1-yl}acetic acid
Description
2-{2,5-dioxo-3',4'-dihydro-2'H-spiro[imidazolidine-4,1'-naphthalene]-1-yl}acetic acid is a spirocyclic hydantoin derivative characterized by a fused naphthalene-imidazolidinedione core and an acetic acid side chain. Its synthesis typically involves hydrogenation of benzyl ester precursors (e.g., compound 7 or 8) using Pd/C catalysts, yielding high-purity products with glassy or crystalline solid states . Key physical properties include a melting point of 200–202 °C (for the 4′-methyl derivative 16) and distinct NMR profiles (e.g., δ 1.27–1.29 ppm for CH₃ groups and δ 4.05–4.21 ppm for NCH₂COO−) .
Properties
IUPAC Name |
2-(2',5'-dioxospiro[2,3-dihydro-1H-naphthalene-4,4'-imidazolidine]-1'-yl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4/c17-11(18)8-16-12(19)14(15-13(16)20)7-3-5-9-4-1-2-6-10(9)14/h1-2,4,6H,3,5,7-8H2,(H,15,20)(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXXBNJDKFZOGLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C3(C1)C(=O)N(C(=O)N3)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>41.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49675419 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Mechanism of Action
Biological Activity
2-{2,5-Dioxo-3',4'-dihydro-2'H-spiro[imidazolidine-4,1'-naphthalene]-1-yl}acetic acid (CAS number 851170-88-2) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including cytotoxic effects, apoptosis induction, and potential therapeutic applications.
- Molecular Formula : C14H14N2O4
- Molecular Weight : 274.27 g/mol
- Solubility : Slightly soluble in chloroform and methanol; more soluble in DMSO .
Cytotoxicity
Recent studies have highlighted the cytotoxic potential of this compound against various cancer cell lines. For instance, it has been shown to possess significant cytotoxic effects on MCF-7 breast cancer cells. The compound demonstrated an IC50 value significantly lower than that of standard chemotherapeutics like doxorubicin, indicating its potential as a more effective treatment option .
| Compound | Cell Line | IC50 (μM) | Selectivity Index |
|---|---|---|---|
| 2-{2,5-Dioxo... | MCF-7 | 0.065 - 0.096 | 4.4 - 18.7 |
| Doxorubicin | MCF-7 | 0.478 | 0.569 |
The mechanism of action for 2-{2,5-Dioxo... involves the induction of apoptosis through the activation of caspases and modulation of the p53-MDM2 axis. Studies have shown that treatment with this compound leads to:
- Increased expression of pro-apoptotic genes such as BAX.
- Decreased expression of anti-apoptotic genes like Bcl-2, enhancing the apoptotic process in cancer cells .
Case Studies
A notable case study investigated the effect of this compound on MDA-MB 231 cells, another breast cancer line. The results indicated that the compound not only induced apoptosis but also inhibited cell proliferation effectively compared to untreated controls . Flow cytometric analysis confirmed significant increases in apoptotic cell populations post-treatment.
Comparative Analysis with Other Compounds
The biological activity of 2-{2,5-Dioxo... can be compared with other known compounds within its class:
| Compound Name | Mechanism | Target Cells | IC50 (μM) |
|---|---|---|---|
| 2-{2,5-Dioxo... | Apoptosis induction | MCF-7 | 0.065 - 0.096 |
| Nutlin (I) | P53 activation | MCF-7 | 0.478 |
| Doxorubicin | DNA intercalation | MCF-7 | 0.478 |
Scientific Research Applications
Synthesis Techniques
The synthesis of 2-{2,5-dioxo-3',4'-dihydro-2'H-spiro[imidazolidine-4,1'-naphthalene]-1-yl}acetic acid typically involves multi-step organic synthesis techniques that may include:
- Formation of the spiro structure through cyclization reactions.
- Functionalization of the resulting compound to introduce the acetic acid moiety.
- Purification via crystallization or chromatography.
Medicinal Chemistry
The compound has shown promise in medicinal chemistry, particularly in:
- Cancer Research : Preliminary studies indicate potential interactions with enzymes and receptors involved in cancer biology, suggesting a role in inhibiting tumor growth and metastasis.
- Anti-inflammatory Studies : Due to its structural features, it may modulate inflammatory pathways, providing insights into new anti-inflammatory agents.
Biochemical Studies
Research involving this compound focuses on:
- Enzyme Interaction Studies : Investigating how it interacts with specific enzymes can elucidate its mechanism of action.
- Receptor Binding Assays : Understanding its affinity for various biological receptors is crucial for developing therapeutic agents targeting specific pathways.
Case Studies and Findings
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Spiro Core
a) 4′-Methyl Derivatives (Compounds 16 and 17)
- Structural Differences : The 4′-methyl group introduces steric hindrance and lipophilicity, altering solubility and binding kinetics. Compound 16 ((4R,4′S)/(4S,4′R)-4′-methyl) and 17 ((4R,4′R)/(4S,4′S)-4′-methyl) differ in stereochemistry, impacting their NMR splitting patterns (e.g., δ 1.27–1.30 ppm for CH₃ in 16 vs. δ 1.35 ppm in 17 ) .
- Activity: Methylation enhances metabolic stability but reduces aqueous solubility.
b) 5′-Bromo and 5′-Cyano Derivatives (I-17, I-18)
- Structural Differences: Bromo (I-17) and cyano (I-18) substituents at the 5′ position modify electronic properties and steric bulk. Synthesis involves Pd-catalyzed cross-coupling (e.g., Suzuki reactions) .
c) Piperazinylalkyl Derivatives (Compounds 3, 4, 22)
- Structural Differences : Compounds 3 and 4 feature a 4-acetylphenylpiperazinylalkyl chain, increasing molecular weight (~450–500 Da) and basicity. Compound 22 includes a methoxyphenylpiperazinylpropyl group .
- Activity : These derivatives exhibit dual mechanisms: 3 and 4 inhibit thymidine phosphorylase (IC₅₀ < 10 µM for SW480 colon cancer cells) , while 22 acts as a 5-HT₁A receptor agonist (antidepressant/anxiolytic activity) .
Spiro System Modifications
a) Indene-Based Analogs (e.g., 879319-16-1)
- Structural Differences : Replacement of naphthalene with indene reduces aromatic surface area, lowering molecular weight (260.25 vs. 288.27 for the target compound) .
- Activity : Indene derivatives show moderate antiplasmodial activity but lack the broad anticancer efficacy of naphthalene-based compounds .
b) Spirooxazolidinediones (e.g., I-21)
- Structural Differences : Substitution of the hydantoin ring with oxazolidinedione alters hydrogen-bonding capacity and pKa.
- Activity : These compounds exhibit selective inhibition of kinases or bromodomains, with improved oral bioavailability compared to hydantoins .
Table 1: Key Structural and Functional Comparisons
Q & A
Basic: What are the critical steps and analytical techniques for synthesizing 2-{2,5-dioxo-3',4'-dihydro-2'H-spiro[imidazolidine-4,1'-naphthalene]-1-yl}acetic acid with high purity?
The synthesis involves multi-step reactions, including cyclization and functionalization of the spiroimidazolidine core. Key considerations include:
- Temperature/pH control : Maintaining precise reaction conditions (e.g., 60–80°C, pH 7–8) to avoid side reactions and ensure regioselectivity .
- Purification : Column chromatography or recrystallization to isolate the product from intermediates.
- Characterization :
Advanced: How can DFT studies optimize the synthesis of spiroimidazolidine derivatives like this compound?
Density Functional Theory (DFT) calculations can predict reaction pathways and stabilize transition states:
- Mechanistic insights : DFT identifies energetically favorable pathways for cyclization and spiro-ring formation, reducing trial-and-error experimentation .
- Electronic effects : Calculations on electron density distributions (e.g., at the imidazolidine nitrogen atoms) guide solvent selection (polar aprotic solvents like DMF) to enhance reactivity .
- Thermodynamic stability : Comparing Gibbs free energy of intermediates helps optimize reaction temperatures .
Basic: What spectroscopic methods are most reliable for confirming the spirocyclic structure of this compound?
- ¹H NMR : Signals for the spiro-junction protons (δ 4.1–4.5 ppm) and dihydro-naphthalene protons (δ 6.7–7.3 ppm) confirm the fused ring system .
- ¹³C NMR : Peaks at δ 170–175 ppm indicate the dioxo groups, while δ 55–60 ppm corresponds to the spiro carbon .
- IR spectroscopy : Bands at 1676 cm⁻¹ (C=O stretching) and 3200–3400 cm⁻¹ (N-H in imidazolidine) validate functional groups .
Advanced: How can thermal stability data (TGA/DSC) inform formulation strategies for this compound in drug delivery systems?
- Thermogravimetric analysis (TGA) : Determines decomposition temperatures (e.g., >200°C indicates suitability for high-temperature processing) .
- Differential Scanning Calorimetry (DSC) : Identifies polymorphic transitions (e.g., endothermic peaks at 150–160°C) to select stable crystalline forms for encapsulation .
- Phase behavior : Melting points and glass transition temperatures guide solvent selection in nanoparticle synthesis .
Basic: What are the common impurities observed during synthesis, and how can they be mitigated?
- Byproducts : Incomplete cyclization leads to open-chain imidazolidine precursors. Mitigation: Prolonged reaction times (12–24 hours) under reflux .
- Oxidation products : Over-oxidation of the naphthalene ring. Mitigation: Use inert atmospheres (N₂/Ar) and antioxidants like BHT .
- Detection : Reverse-phase HPLC with UV detection (λ = 254 nm) monitors impurity profiles .
Advanced: What strategies resolve contradictions in reported biological activities of spiroimidazolidine derivatives?
- Dose-response studies : Replicate assays across multiple cell lines (e.g., HEK293 vs. HeLa) to assess consistency in IC₅₀ values .
- Structural analogs : Compare substituent effects (e.g., fluorophenyl vs. chlorophenyl groups) on target binding using molecular docking .
- Meta-analysis : Cross-reference published datasets to identify outliers or methodological biases (e.g., variations in assay pH or incubation times) .
Advanced: How does the spirocyclic architecture influence this compound’s pharmacokinetic properties?
- Lipophilicity : The fused naphthalene ring increases logP values (~2.5), enhancing membrane permeability but requiring prodrug strategies for aqueous solubility .
- Metabolic stability : The spiro junction resists cytochrome P450 oxidation, prolonging half-life in vivo (t₁/₂ > 6 hours in rodent models) .
- Biodistribution : Radiolabeling studies (e.g., ¹⁴C-tracers) show preferential accumulation in liver and kidney tissues .
Basic: What solvent systems are optimal for recrystallizing this compound?
- Binary mixtures : Ethanol/water (7:3 v/v) or acetone/n-hexane (1:2) yield high-purity crystals (>99% by XRD) .
- Temperature gradient : Slow cooling from 60°C to 4°C minimizes inclusion of solvent molecules .
Advanced: Can computational models predict the compound’s interaction with biological targets like COX-2 or HDACs?
- Molecular dynamics (MD) simulations : Simulate binding to COX-2’s hydrophobic pocket, highlighting key residues (e.g., Val523, Ser530) for hydrogen bonding .
- Pharmacophore modeling : Identify critical features (e.g., dioxo groups for HDAC chelation) to design analogs with improved selectivity .
- ADMET prediction : Tools like SwissADME estimate bioavailability (e.g., 65% oral) and toxicity risks (e.g., hERG inhibition) .
Basic: How is the acetic acid moiety functionalized to create derivatives for structure-activity relationship (SAR) studies?
- Esterification : React with methanol/H₂SO₄ to form methyl esters, improving cell permeability .
- Amidation : Couple with primary amines (e.g., benzylamine) via EDC/NHS chemistry to explore hydrogen-bonding interactions .
- Salt formation : Neutralize with sodium bicarbonate to enhance aqueous solubility for in vitro assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
